molecular formula C13H15ClN4 B141808 2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline CAS No. 155584-74-0

2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline

Cat. No.: B141808
CAS No.: 155584-74-0
M. Wt: 262.74 g/mol
InChI Key: FFXVTQDGTKEXHF-UHFFFAOYSA-N
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Description

VUF 10166 is a synthetic compound known for its potent and selective antagonistic properties against the serotonin receptor subtype 5-HT3A. It also exhibits antagonistic activity against the histamine receptor subtype H4. The compound has a molecular weight of 262.74 and a chemical formula of C13H15ClN4 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of VUF 10166 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .

Industrial Production Methods

Industrial production methods for VUF 10166 are not widely documentedThe production process involves stringent quality control measures to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

VUF 10166 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving VUF 10166 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions vary depending on the desired outcome and include controlled temperature, pressure, and pH levels .

Major Products Formed

The major products formed from the reactions of VUF 10166 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

VUF 10166 has several scientific research applications, including:

    Chemistry: Used as a reference compound in studies involving serotonin and histamine receptors.

    Biology: Employed in research to understand the role of serotonin and histamine receptors in various biological processes.

    Medicine: Investigated for its potential therapeutic applications in conditions related to serotonin and histamine receptor activity.

    Industry: Utilized in the development of new drugs targeting serotonin and histamine receptors

Mechanism of Action

VUF 10166 exerts its effects by binding to the serotonin receptor subtype 5-HT3A and the histamine receptor subtype H4. It acts as an antagonist, blocking the binding of serotonin and histamine to their respective receptors. This inhibition prevents the activation of downstream signaling pathways, thereby modulating various physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

VUF 10166 is unique due to its high selectivity and potency for the serotonin receptor subtype 5-HT3A and its additional activity against the histamine receptor subtype H4. This dual antagonistic property makes it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4/c1-17-6-8-18(9-7-17)13-12(14)15-10-4-2-3-5-11(10)16-13/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFXVTQDGTKEXHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3N=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640663
Record name 2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155584-74-0
Record name 2-Chloro-3-(4-methylpiperazin-1-yl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline a unique ligand for studying 5-HT3 receptors?

A1: Historically, differentiating between the homomeric 5-HT3A and heteromeric 5-HT3AB receptors proved challenging, with only pore-binding ligands offering any selectivity. this compound emerged as a remarkable discovery, exhibiting an 83-fold higher binding affinity for 5-HT3A receptors compared to 5-HT3AB receptors. [] This distinct binding preference for the orthosteric site of 5-HT3A receptors makes it a valuable tool for investigating the individual roles and functions of these receptor subtypes. []

Q2: How does the structure of this compound influence its selectivity towards 5-HT3 receptor subtypes?

A2: Research indicates that even subtle modifications to the this compound scaffold can dramatically alter its selectivity profile for 5-HT3 receptor subtypes. For instance, replacing the chlorine atom with an amino group yields 2-amino-3-(4-methylpiperazin-1-yl)quinoxaline, which demonstrates an 11-fold selectivity for 5-HT3A receptors. Conversely, removing the chlorine atom entirely, resulting in 2-(4-methylpiperazin-1-yl)quinoxaline, shifts the preference towards 5-HT3AB receptors with an 8.3-fold selectivity. [] This highlights the critical role of the chlorine atom and other subtle structural features in dictating subtype selectivity, paving the way for further structure-activity relationship studies.

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